3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
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Overview
Description
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic compound belonging to the benzoquinolizine family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzoquinolizine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol typically involves multiple steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides, which are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. By inhibiting VMAT2, this compound can modulate the levels of neurotransmitters, potentially leading to therapeutic effects in conditions like hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar inhibitory effects on VMAT2.
Emetine: Another compound with a similar benzoquinolizine structure, used as an anti-protozoal agent
Uniqueness
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is unique due to its specific structural features and the presence of multiple methoxy groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3466-76-0 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C17H25NO3/c1-4-11-10-18-6-5-12-7-16(20-2)17(21-3)8-13(12)14(18)9-15(11)19/h7-8,11,14-15,19H,4-6,9-10H2,1-3H3 |
InChI Key |
LYDWUTUOAGCHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
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